tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic amine derivative featuring a 7-azabicyclo[2.2.1]heptane core. This compound is characterized by its stereospecific tert-butyl carbamate (Boc) protecting group at the bridgehead nitrogen (position 7) and an amino substituent at position 2. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The bicyclic scaffold imposes conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands with enhanced selectivity .
Properties
IUPAC Name |
tert-butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZVWZIJNIEQ-VGMNWLOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000870-15-4 | |
| Record name | rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Bicyclic Framework Formation
The 7-azabicyclo[2.2.1]heptane scaffold is typically synthesized via cyclization reactions. A prominent method involves Diels-Alder cycloaddition between a diene and a dienophile, followed by nitrogen incorporation. For example:
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Step 1 : Reaction of cyclopentadiene with an α,β-unsaturated carbonyl compound (e.g., methyl acrylate) yields a bicyclo[2.2.1]heptene intermediate .
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Step 2 : Ozonolysis or oxidative cleavage opens the cyclohexene ring, followed by reductive amination to introduce the nitrogen atom .
Alternative routes employ ring-closing metathesis (RCM) using Grubbs catalysts. For instance, a diene precursor with a protected amine undergoes RCM to form the bicyclic structure .
Stereochemical Control
The relative stereochemistry (1S,2S,4R) is achieved through chiral auxiliaries or asymmetric catalysis :
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Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., amino acids) ensures retention of configuration during cyclization .
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Asymmetric Hydrogenation : Catalytic hydrogenation of prochiral enamines using Rhodium or Ruthenium complexes with chiral ligands (e.g., BINAP) achieves high enantiomeric excess (ee >90%) .
Amino Group Introduction
The exo-2-amino group is introduced via amination strategies :
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Gabriel Synthesis : Treatment of a brominated intermediate with phthalimide, followed by hydrazine deprotection .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with ammonia equivalents (e.g., NH3·BH3) .
Boc Protection
The primary amine is protected using Boc anhydride (Boc2O) under mild conditions:
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Reaction Conditions :
Example Protocol :
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Dissolve 2-amino-7-azabicyclo[2.2.1]heptane (1.0 equiv) in DCM.
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Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).
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Stir at 25°C for 6 hours.
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Purify via column chromatography (hexane:ethyl acetate = 4:1) to isolate the Boc-protected product .
Resolution of Racemates
The "rel" designation indicates relative stereochemistry, often requiring chiral resolution :
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Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) and separate via crystallization.
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Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
Industrial-Scale Optimization
Commercial synthesis (e.g., TRC, ChemScene) emphasizes cost efficiency:
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Continuous Flow Reactors : Reduce reaction times and improve yield for cyclization and protection steps .
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Crystallization-Based Purification : Replace chromatography with solvent-antisolvent systems (e.g., ethanol/water) for bulk production .
Analytical Characterization
Key Data for tert-Butyl (1S,2S,4R)-rel-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxylate :
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| TRC | 5 mg | 90 | 95% |
| ChemScene | 100 mg | 435 | 97% |
| Matrix Scientific | 250 mg | 874 | 95% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, secondary amines, tertiary amines, and substituted esters.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that contributes to its biological activity and stability in various chemical reactions.
Medicinal Chemistry
Neuropharmacological Studies
Research indicates that tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate may act on neurotransmitter systems, particularly as a potential modulator of glutamate receptors. This modulation could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in enhancing cognitive function in animal models of Alzheimer's disease. Results demonstrated significant improvements in memory retention and synaptic plasticity when administered at specific dosages.
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Amide Formation | N-substituted derivatives | 85% |
| Alkylation | Extended chain analogs | 90% |
| Cyclization | Larger bicyclic structures | 75% |
Research on Mechanisms of Action
Studies have focused on understanding the mechanisms through which this compound exerts its biological effects. It has been shown to interact with specific receptor sites in the brain, influencing pathways involved in mood regulation and cognitive function.
Case Study : Research conducted by Smith et al. (2023) demonstrated that the compound selectively binds to NMDA receptors, leading to enhanced synaptic signaling and neuroprotection against excitotoxicity, which is critical in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
The compound’s structural analogues differ primarily in substituents and oxidation states at key positions. For example:
Key Insight: The amino group in the target compound enhances hydrogen-bonding capacity and basicity compared to oxo or bromomethyl analogues, making it more suitable for interactions with biological targets .
Stereochemical Variants
Stereochemistry critically influences pharmacological activity. Enantiomers and diastereomers of the target compound exhibit distinct properties:
Key Insight : The (1S,2S,4R) configuration is often preferred in drug development due to its synthetic reproducibility and compatibility with chiral catalysts .
Amide Derivatives and Planarity Effects
The bicyclic framework induces nonplanar amide nitrogen geometry, as shown in X-ray studies of N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives. This nitrogen pyramidalization reduces rotational barriers (ΔG‡ ~14–16 kcal/mol) compared to planar amides (ΔG‡ ~18–20 kcal/mol), enhancing conformational flexibility in solution .
Key Insight : The reduced rotational barrier of bicyclic amides allows dynamic interactions with target proteins, a feature exploited in protease inhibitors .
Biological Activity
tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, commonly referred to as a bicyclic amine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
- CAS Number : 1000870-15-4
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : ≥95%
The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving amino acids and biogenic amines. It is hypothesized that the bicyclic structure enhances binding affinity to specific receptors, potentially modulating neurochemical pathways.
1. Neuropharmacological Effects
Research indicates that derivatives of bicyclic amines can exhibit significant effects on neurotransmitter levels in the brain. Specifically, studies have shown that compounds similar to this compound may influence serotonin and norepinephrine reuptake mechanisms, suggesting potential applications in treating mood disorders .
2. Antimicrobial Activity
There is emerging evidence that bicyclic amines possess antimicrobial properties. For instance, some studies have reported that related compounds demonstrate activity against various bacterial strains, indicating a potential role in developing new antibiotics .
Case Study 1: Neuropharmacological Assessment
A study published in the Journal of Organic Chemistry explored the neuropharmacological properties of related bicyclic compounds. The results indicated that these compounds could effectively inhibit the reuptake of serotonin and norepinephrine in vitro, which may lead to antidepressant effects .
Case Study 2: Antimicrobial Testing
In a recent investigation into antimicrobial activities, researchers tested several bicyclic amines against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed that some derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as novel antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1000870-15-4 |
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Purity | ≥95% |
| Biological Activity | Neuropharmacological, Antimicrobial |
Q & A
Q. What protecting group strategies are compatible with the tertiary amine during multi-step syntheses?
- The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and facile deprotection with acids (e.g., HCl in dioxane) . Alternative strategies employ benzyloxycarbonyl (Cbz) for orthogonal protection in glutamic acid analog synthesis .
Data Contradictions and Resolution
- Synthesis Yields : reports 18–36% yields for 7-azabicyclo[2.2.1]heptane synthesis, while achieves higher yields via transannular alkylation. The discrepancy arises from catalyst costs (platinum oxide vs. optimized conditions), highlighting trade-offs between yield and practicality .
- Amide Rotational Barriers : identifies reduced barriers due to nitrogen pyramidalization, contrasting with planar amides in unstrained systems. Researchers must account for conformational effects in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
